molecular formula C10H9Cl2N3 B7723474 4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline

Cat. No.: B7723474
M. Wt: 242.10 g/mol
InChI Key: OEHBMGDHNCWLQX-UHFFFAOYSA-N
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Description

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline is an aromatic amine featuring a 4,5-dichloro-substituted imidazole ring connected to an aniline group via a methylene (-CH₂-) bridge. This structural motif combines the electron-rich aniline moiety with the halogenated heterocycle, making it a versatile intermediate in pharmaceutical and materials chemistry. The dichloro substitution enhances lipophilicity and may influence binding affinity in biological systems, while the methylene linker provides conformational flexibility.

Properties

IUPAC Name

4-[(4,5-dichloroimidazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-9-10(12)15(6-14-9)5-7-1-3-8(13)4-2-7/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBMGDHNCWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the aniline group.

Scientific Research Applications

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atoms and aniline group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Imidazole vs. Benzimidazole Derivatives
  • 4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline (CAS 303099-03-8):
    • Core Structure : Benzimidazole fused with a benzene ring, dichloro-substituted at positions 5 and 5.
    • Molecular Formula : C₁₃H₉Cl₂N₃ (MW 302.14 g/mol).
    • Key Differences : The benzimidazole core increases aromaticity and planarity compared to the target compound’s imidazole ring. This enhances π-π stacking interactions, making it suitable for enzyme inhibition applications .
    • Applications : Used in developing kinase inhibitors and receptor modulators.
Saturated vs. Unsaturated Imidazole Rings
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (CAS 61033-71-4):
    • Core Structure : Partially saturated dihydroimidazole ring.
    • Molecular Formula : C₉H₁₁N₃·HCl (MW 197.66 g/mol).
    • Key Differences : Saturation reduces aromaticity, altering electronic properties and solubility. The hydrochloride salt improves aqueous solubility, favoring use in polar reaction media .

Substituent Effects

Chloro vs. Methyl/Phenyl Substitutions
  • 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5): Substituents: Methyl groups at imidazole positions 4 and 5. Molecular Formula: C₁₁H₁₃N₃ (MW 187.24 g/mol).
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline (CAS 102469-74-9):

    • Substituents : Phenyl groups at imidazole positions 4 and 5.
    • Molecular Formula : C₂₁H₁₇N₃ (MW 311.39 g/mol).
    • Key Differences : Bulky phenyl groups increase steric hindrance, which may limit binding to flat enzymatic pockets but enhance selectivity in receptor targeting .

Positional Isomerism and Linker Effects

  • 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4): Structure: Direct attachment of imidazole to aniline without a methylene bridge. Molecular Formula: C₉H₇Cl₂N₃ (MW 244.08 g/mol).

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Core Structure Substituents Key Applications References
4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline C₁₀H₉Cl₂N₃ 241.10 Imidazole 4,5-Cl, -CH₂- linker Drug intermediate -
4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline C₁₃H₉Cl₂N₃ 302.14 Benzimidazole 5,7-Cl Enzyme inhibition
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C₉H₁₁N₃·HCl 197.66 Dihydroimidazole Saturated ring Polar synthesis
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline C₁₁H₁₃N₃ 187.24 Imidazole 4,5-CH₃ Solubility studies

Biological Activity

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: NC(C=C1)=CC=C1CC(N2)=NN=C2C. It has a molecular formula of C10H12Cl2N4C_{10}H_{12}Cl_2N_4 and features both an aniline group and a dichloroimidazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of the bacterial cell wall and interference with protein synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of imidazole derivatives. For example, compounds containing imidazole rings have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways such as DNA synthesis and repair.
  • Receptor Modulation : These compounds may also modulate receptor activity, influencing signaling pathways associated with cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted by demonstrated that imidazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds ranged from 8 to 64 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
4-Dichloroimidazole8P. aeruginosa

Study 2: Anticancer Activity

Another research paper highlighted the anticancer effects of imidazole derivatives on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM depending on the exposure time.

Treatment Concentration (µM)% Cell Viability
0100
1085
2560
5030

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